N-Ethyl-N'-nitroguanidine
Description
Structure
3D Structure
Properties
CAS No. |
39197-62-1 |
|---|---|
Molecular Formula |
C3H8N4O2 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-ethyl-2-nitroguanidine |
InChI |
InChI=1S/C3H8N4O2/c1-2-5-3(4)6-7(8)9/h2H2,1H3,(H3,4,5,6) |
InChI Key |
ZNSWVUMAGGGYMN-UHFFFAOYSA-N |
Isomeric SMILES |
CCN/C(=N\[N+](=O)[O-])/N |
Canonical SMILES |
CCNC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of N Ethyl N Nitroguanidine Transformations
Reactions Involving the Nitro Group
The nitro group (-NO₂) is a key center of reactivity in N-Ethyl-N'-nitroguanidine, primarily undergoing reduction to form nitrosoguanidines.
Reduction Pathways to Nitrosoguanidines
The reduction of N-alkyl-N'-nitroguanidines to their corresponding N-alkyl-N'-nitrosoguanidines is a well-established transformation. For instance, N-methyl- and N-ethyl-N'-nitrosoguanidines have been successfully prepared through the reduction of the parent methyl- and ethylnitroguanidines. at.ua This reduction can be achieved using various reagents and conditions.
One common method involves the use of zinc dust in an acidic medium. at.ua The reaction of nitroguanidine (B56551) with zinc dust in the presence of acids like acetic acid or hydrochloric acid has been reported to yield nitrosoguanidine (B1196799). at.ua The yields for the formation of nitrosoguanidine using zinc dust in an aqueous ammonium (B1175870) chloride solution were found to be between 40-60%. at.ua The reversible nature of the nitroguanidine-nitrosoguanidine system has been demonstrated, indicating that the reduction is an equilibrium process. at.ua
Catalytic hydrogenation is another effective method. N-Methyl- and N-ethyl-N'-nitrosoguanidines have been synthesized by reducing the corresponding nitroguanidines in absolute methanol (B129727) with a Raney nickel catalyst. at.ua
The choice of reducing agent and reaction conditions can significantly influence the reaction outcome. For example, while zinc dust in acidic solution is effective, reduction with hydrogen in a strongly alkaline solution is not considered feasible. at.ua However, the use of zinc dust in aqueous ammonium hydroxide (B78521) has been employed to prepare N-methyl-N'-nitrosoguanidine and other N-alkyl-N'-nitrosoguanidines from their nitro precursors. at.ua
Deoxygenation and Related Transformations
While direct deoxygenation of the nitro group in this compound to form a guanidine (B92328) without the nitro or nitroso group is not extensively detailed in the provided context, related transformations of similar compounds provide insights. For instance, a novel method for the deoxygenation of heterocyclic N-oxides using iodide as a catalyst regenerated by formic acid has been reported. rsc.org This process involves the direct interaction of iodide with the oxygen of the N-oxide, leading to the formation of the N-heterocycle and a hypoiodite (B1233010) unit, which is then reduced back to iodide by formic acid. rsc.org Although this is for N-oxides, it demonstrates a potential pathway for oxygen removal that could be conceptually relevant.
Reactivity of the Guanidine Core
The guanidine moiety of this compound exhibits its own characteristic reactivity, particularly in its response to hydrolytic conditions and the presence of acids or bases.
Hydrolytic Stability and Kinetic Studies
Nitroguanidine itself is stable in water and dilute acid. dtic.mil However, the stability of related compounds can be influenced by pH. Kinetic studies on the hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide have been conducted using mass spectrometry and capillary electrophoresis to understand its stability in aqueous solutions. nih.gov For some N-nitrosoguanidines, kinetic studies have revealed a complex relationship between the rate of hydrolysis and pH, with multiple simultaneous reaction paths, including spontaneous decomposition of the neutral form and decomposition via monoanionic and dianionic forms. nih.gov
Acid-Catalyzed Decompositions
This compound is expected to undergo acid-mediated decomposition, similar to related compounds like N,N-diethyl-N'-nitroguanidine. vulcanchem.com Proposed pathways for the acid-catalyzed degradation of analogous nitroguanidines include the hydrolysis of the N-nitro group. vulcanchem.com This process is thought to involve the protonation of the nitro group, which is then followed by a nucleophilic attack by water, ultimately yielding diethylguanidine and nitric acid in the case of N,N-diethyl-N'-nitroguanidine. vulcanchem.com
Another potential decomposition pathway under acidic conditions is through cyclization reactions. vulcanchem.com Intramolecular attack by adjacent amino groups on electrophilic centers can lead to the formation of heterocyclic products. vulcanchem.com For instance, N-β-hydroxyethyl-N'-nitroguanidine can be cyclized. acs.org
Studies on nitroguanidine have shown that its decomposition in acidic conditions requires a significant excess of acid. dtic.mil For example, a mole ratio of approximately 2500 moles of sulfuric acid to 1 mole of nitroguanidine was necessary to induce degradation. dtic.mil In concentrated sulfuric acid, nitroguanidine decomposes instantly to carbon dioxide and a nitrogen oxide. dtic.mil The acid-catalyzed decomposition of N-nitrotolazoline, a nitroamidine, shows a non-linear dependence on acidity, which is consistent with a mechanism involving an initial equilibrium protonation step before the decomposition of the protonated intermediate. rsc.org
Base-Catalyzed Degradation Kinetics
The degradation of nitroguanidines can be significantly accelerated in the presence of a base. A kinetic study of the base-catalyzed hydrolysis of nitroguanidine, which produces N₂O and NH₃, demonstrated that the reaction follows pseudo-first-order kinetics. dtic.mil The reaction was identified as being subject to specific base catalysis. dtic.mil For complete hydrolysis in 1 M NH₄OH (pH 11.5) at 55°C, a duration of 4 hours is required. dtic.mil
For some N-nitrosoguanidines, base-catalyzed degradation also proceeds through multiple pathways involving the neutral, monoanionic, and dianionic forms of the molecule. nih.gov The reaction rate for the decomposition through the monoanion was found to decrease with increasing acidity. nih.gov This behavior is consistent with an E1cB elimination mechanism, where a more stable negative charge leads to a slower reaction. nih.gov
Derivatization and Functionalization Strategies
The this compound molecule offers several sites for chemical modification, allowing for its conversion into a range of functionalized derivatives. Key strategies include reactions targeting the unsubstituted nitrogen atoms of the guanidine group.
Nitrosation is a critical functionalization reaction for this compound. The reaction involves the introduction of a nitroso (-NO) group onto the ethyl-substituted nitrogen atom, yielding N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG). nih.govthermofisher.com This compound is a potent mutagen and carcinogen, and its formation is of significant interest in toxicology and mechanistic studies. nih.govljmu.ac.uk
The nitrosation of secondary amines and related compounds is typically carried out using a nitrosating agent, which can be viewed as a nitrosonium ion (NO⁺) carrier. at.ua While some nitroguanidine derivatives have been reported to be resistant to nitrosation under standard conditions, this compound readily undergoes this transformation. at.ua The reaction kinetics of ENNG formation and its subsequent reactions have been studied to understand its mechanism of action. ljmu.ac.uk
Table 2: Nitrosation of this compound
| Substrate | Reagent | Product |
| This compound | Nitrosating Agent (e.g., from NaNO₂, acid) | N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) nih.gov |
The addition of alkyl or acyl groups to the guanidine portion of this compound represents another key functionalization strategy.
Alkylation: The direct N-alkylation of nitroguanidines can be challenging. Attempts to perform N-alkylation on N,N'-dinitroguanidines have been reported to be largely unsuccessful, often resulting in decomposition of the starting material rather than the desired alkylated product. lukasiewicz.gov.pl However, N-alkyl-N'-nitroguanidines are commonly synthesized not by direct alkylation, but by reacting an appropriate amine with a nitroguanidine precursor. For example, N-methyl-N'-nitroguanidine can be produced in high yield by reacting methylamine (B109427) with nitroguanidine in an aqueous solution at a controlled pH and temperature. google.com Similarly, other N-alkyl derivatives are prepared by reacting nitroguanidine or N-methyl-N-nitroso-N'-nitroguanidine with the corresponding primary amine. at.ua
Acylation: The acylation of guanidines is a viable functionalization route, though the products can vary depending on the specific guanidine structure and the reaction conditions. cdnsciencepub.com Studies on the acetylation of various mono- and di-alkylguanidines with acetic anhydride (B1165640) show that the reaction can yield either diacetyl derivatives or cyclize to form s-triazine derivatives. cdnsciencepub.com For instance, monoalkylguanidines tend to form diacetyl derivatives, whereas N,N-dialkylguanidines can yield acetamido-s-triazines. cdnsciencepub.com The acylation of 1-amino-2-nitroguanidine (ANQ) with acetic anhydride has been shown to produce 1-acetamido-2-nitroguanidine with high yield. nih.govresearchgate.net This suggests that the unsubstituted -NH₂ and -NH- groups on the this compound moiety are potential sites for acylation, allowing for the introduction of various functional groups.
Structural Elucidation and Computational Analysis of N Ethyl N Nitroguanidine
Spectroscopic Investigations for Structural Elucidation
Spectroscopy provides direct experimental evidence for the molecular structure of N-Ethyl-N'-nitroguanidine. Techniques such as ultraviolet and infrared spectroscopy are crucial for identifying the key chromophores and functional groups within the molecule.
Ultraviolet (UV) absorption spectroscopy is instrumental in studying the electronic transitions within conjugated systems, such as the nitroguanidine (B56551) moiety. The absorption spectrum of nitroguanidine and its derivatives is dominated by the nitramino group (-NH-NO2), which acts as the principal chromophore. cdnsciencepub.com
Studies on a wide range of nitroguanidine derivatives have shown that the position and intensity of the UV absorption maximum are sensitive to the substitution pattern on the nitrogen atoms. cdnsciencepub.com For asymmetrically substituted derivatives like this compound, distinct spectral characteristics are observed. cdnsciencepub.com In alkaline solutions, these unsymmetrically substituted nitroguanidines exhibit a specific type of absorption curve. cdnsciencepub.com The parent nitroguanidine compound shows a primary absorption maximum around 269 nm in water. at.ua Substitution on the nitrogen atoms can lead to shifts in this absorption peak. For instance, N-aryl substituted nitroguanidines generally exhibit bathochromic (to longer wavelength) and hyperchromic (higher intensity) shifts, with maxima appearing in the 272-280 nm range. cdnsciencepub.com While specific high-resolution data for this compound is not detailed in the provided literature, the general findings for alkyl-substituted nitroguanidines indicate that the fundamental absorption characteristics are largely retained from the parent compound.
Table 1: Representative UV Absorption Data for Nitroguanidine and Derivatives
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| Nitroguanidine | Water | 269 | 14,900 |
| N-p-anisyl-N'-nitroguanidine | Ethanol (B145695) | 272-278 | ~16,400 |
Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, key functional groups include the nitro group (-NO2), amine groups (-NH), and the ethyl group (-CH2CH3).
The nitro group gives rise to two prominent, strong absorption bands: an asymmetric stretching vibration and a symmetric stretching vibration. vulcanchem.com For compounds similar to this compound, the asymmetric NO₂ stretch is expected near 1550 cm⁻¹, while the symmetric stretch appears near 1350 cm⁻¹. vulcanchem.com The guanidine (B92328) portion of the molecule is associated with a strong absorption band in the region of 1650-1680 cm-1 (corresponding to 5.95-6.02 microns), which is characteristic of the C=N bond. at.ua The N-H bonds of the amine groups would exhibit stretching vibrations typically in the 3100-3500 cm⁻¹ range. The ethyl group would show characteristic C-H stretching and bending vibrations.
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (-NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (-NO₂) | Symmetric Stretch | ~1350 |
| Guanidine (C=N) | Stretch | 1650 - 1680 |
| Amine (N-H) | Stretch | 3100 - 3500 |
Data compiled and inferred from references at.uavulcanchem.com.
Advanced Computational Chemistry Approaches
Computational chemistry provides deep insights into the molecular and electronic structure of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are used to model tautomeric forms, molecular geometry, and electronic properties.
Nitroguanidine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Theoretical studies using quantum chemical methods, such as the M06-2X functional, have been conducted to investigate the tautomeric properties of the parent nitroguanidine (NQ) in both the gas phase and in aqueous solution. researchgate.netresearchgate.net These studies calculate the relative stabilities of the various tautomers based on their Gibbs free energy. researchgate.net For the parent NQ, the results are in good agreement with previous theoretical and experimental findings. researchgate.net While specific calculations for this compound were not detailed, the principles are directly applicable. The presence of the ethyl group would influence the relative energies of the tautomers through steric and electronic effects, but the fundamental set of possible tautomers would be similar to that of nitroguanidine.
Conceptual DFT provides a framework for calculating various electronic structure and reactivity descriptors that help predict a molecule's behavior. bohrium.com These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com
Key descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Mulliken Atomic Charges: A calculation of the partial charge on each atom in the molecule. bohrium.com
For the parent nitroguanidine, quantum chemical calculations have been used to determine its acid-base properties, revealing it to be a compound with weak acid-base characteristics. researchgate.net The calculated dipole moment, along with other electronic parameters, provides insight into the molecule's interactions and potential binding behavior. bohrium.com NBO (Natural Bond Orbital) analysis can further reveal details about charge distribution and intramolecular interactions, such as hyperconjugation. bohrium.com
Table 3: Computed Physicochemical and Reactivity Descriptors
| Property | Description | Relevance |
|---|---|---|
| Ionization Potential (IP) | Energy to remove an electron | Indicates susceptibility to oxidation |
| Electron Affinity (EA) | Energy released upon gaining an electron | Indicates susceptibility to reduction |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular forces |
| HOMO-LUMO Gap | Energy difference between frontier orbitals | Relates to chemical reactivity and stability |
This table describes descriptors typically calculated using DFT methods as outlined in references researchgate.netbohrium.com.
Prediction of Acid-Base Properties (pKa/pKb) using Quantum Chemical Methods
The determination of acid-base dissociation constants, pKa and pKb, is fundamental to understanding the chemical behavior of a compound in solution. Quantum chemical methods provide a powerful theoretical framework for predicting these properties, offering insights that can be difficult to obtain experimentally. These computational approaches calculate the Gibbs free energy change (ΔG) associated with protonation and deprotonation reactions in a solvent, from which pKa and pKb values can be derived.
A variety of quantum chemical methods are employed for pKa prediction, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS) to simulate the aqueous environment. researchgate.netmdpi.com For instance, Density Functional Theory (DFT) methods, such as M06-2X, are used to estimate the physical and chemical properties of molecules in both gas and aqueous phases. researchgate.netresearchgate.net Semi-empirical quantum chemical methods, including AM1 and PM3, have also been utilized, often employing an isodesmic reaction approach where the pKa is calculated relative to a structurally similar reference compound with a known experimental pKa. nih.govpeerj.com This technique can yield accurate predictions with reduced computational cost, making it feasible for larger, drug-like molecules. nih.gov
For the parent compound, nitroguanidine (NQ), computational studies have characterized it as having weak acid-base properties, as both protonation and deprotonation processes are energetically unfavorable. researchgate.netresearchgate.net Calculations using the M06-2X functional and different solvent models have been performed to predict its pKa and pKb values. The COSMO-RS approach, in particular, has been shown to reproduce experimental values with high accuracy, whereas other models like CPCM can result in significant deviations. researchgate.net
While detailed computational studies specifically targeting this compound were not prevalent in the surveyed literature, the methodologies applied to nitroguanidine serve as a direct blueprint for how its acid-base properties would be theoretically determined. The ethyl group's electron-donating nature would be expected to influence the charge distribution and stability of the conjugate acid and base, which would be quantifiable through these computational models.
Table 1: Predicted Acid-Base Properties of Nitroguanidine (NQ) using Quantum Chemical Methods
This table illustrates the type of data generated from computational studies on the parent compound, nitroguanidine. Specific values for this compound require a dedicated computational analysis.
| Computational Method | Property | Predicted Value | Reference |
| M06-2X / COSMO-RS | pKa | Value reproduced experimental data with high accuracy | researchgate.net |
| M06-2X / CPCM | pKa | Value significantly differed from experimental data | researchgate.net |
| M06-2X / COSMO-RS | pKb | Value reproduced experimental data with high accuracy | researchgate.net |
| M06-2X / CPCM | pKb | Value significantly differed from experimental data | researchgate.net |
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of this compound Analogues
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two profound computational analyses that provide deep insights into the electronic structure, bonding, and intermolecular interactions of a molecular system.
Natural Bond Orbital (NBO) Analysis NBO analysis examines the filled and unfilled orbitals of a molecule to provide a chemist-friendly picture of Lewis-like bonding structures, lone pairs, and charge transfer interactions. mpg.decam.ac.uk By transforming the complex many-electron wavefunction into localized bond, lone pair, and antibond orbitals, it quantifies the delocalization of electron density from a filled Lewis-type orbital (donor) to an unfilled non-Lewis-type orbital (acceptor). wisc.eduaip.org The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output, indicating the strength of hyperconjugative and charge-transfer effects that contribute to molecular stability. aip.org
Quantum Theory of Atoms in Molecules (QTAIM) QTAIM, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density (ρ(r)). uni-rostock.de The analysis focuses on critical points in the electron density where the gradient (∇ρ) is zero. researchgate.net A bond critical point (BCP) located between two nuclei signifies a chemical bond. The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to characterize the nature and strength of the bond. researchgate.netresearchgate.net For instance, a negative Laplacian (∇²ρ(r) < 0) is typical of shared-electron (covalent) interactions, while a positive Laplacian (∇²ρ(r) > 0) indicates closed-shell interactions, such as ionic bonds or van der Waals forces. researchgate.net
For analogues like the parent nitroguanidine (NQ), QTAIM (also referred to as Atoms in Molecules or AIM) analysis has been used to confirm the presence of weak intermolecular interactions within its crystal structure. researchgate.net Such analyses would be critical in understanding the influence of the ethyl group in this compound on the electronic environment of the guanidine core and the nitro group. The NBO method would elucidate how the ethyl group alters hyperconjugative interactions, while QTAIM would precisely map the changes in bond paths and electron density distribution throughout the molecule.
Table 2: Representative Data from NBO and QTAIM Analyses
This table presents the kind of parameters that would be obtained from NBO and QTAIM analyses of this compound or its analogues. The values are illustrative and not specific to the compound.
| Analysis Type | Parameter | Description | Typical Focus Area |
| NBO | Stabilization Energy E(2) (kcal/mol) | Energy of delocalization between donor and acceptor orbitals. aip.org | Intramolecular charge transfer |
| NBO | Occupancy (e) | Electron population of a given NBO (bond, lone pair, etc.). | Lewis structure description |
| QTAIM | Electron Density at BCP (ρ(r)) | Magnitude of electron density at a bond critical point. researchgate.net | Bond strength/order |
| QTAIM | Laplacian of ρ(r) at BCP (∇²ρ(r)) | Sign indicates shared (covalent) vs. closed-shell (ionic) interaction. researchgate.net | Nature of chemical bond |
| QTAIM | Total Energy Density at BCP (H(r)) | Sign can help distinguish covalent (H(r)<0) from non-covalent interactions. researchgate.net | Covalent character of a bond |
Advanced Analytical Methodologies for N Ethyl N Nitroguanidine Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating N-Ethyl-N'-nitroguanidine from complex mixtures, enabling its precise identification and quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of this compound. The method's robustness allows for the direct injection of samples, often without extensive preparation, making it efficient for routine analysis. dtic.mil
For quantitative analysis, a calibration curve is typically established using a series of standards of known concentrations. For instance, stock solutions of related compounds like N-Nitroso-N-ethylurea (ENU) have been prepared by dissolving a precise weight in a solvent such as acetonitrile (B52724) to create a high-concentration stock, which is then diluted to prepare working standards at various concentration levels. dtic.mil The detection limit for such analyses is determined as the lowest concentration that can be reliably reproduced, often with a relative standard deviation of less than ten percent. dtic.mil
Methodologies like EPA Method 8330B, developed for nitroaromatics and nitramines, provide standardized procedures that can be adapted for this compound. epa.gov This method outlines procedures for direct injection for high-concentration water samples and extraction techniques for soil, sediment, and low-concentration water samples. epa.gov The separation is typically achieved on a C-18 column with a mobile phase consisting of a mixture of solvents like methanol (B129727) and water. dtic.mil
Table 1: Illustrative HPLC Parameters for Analysis of Related Nitroso Compounds
| Parameter | Value/Condition |
|---|---|
| Column | C-18 DB |
| Mobile Phase | Methanol and Water |
| Detector | UV Spectrophotometer |
| Sample Preparation | Direct injection or dilution with reagent grade water |
This table is a representative example based on methods for similar compounds and may require optimization for this compound.
Thin Layer Chromatography (TLC) is a valuable and straightforward method for the qualitative detection and separation of this compound. bjbms.org It is particularly useful for rapid screening and for monitoring the progress of chemical reactions. The principle of TLC involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase) and developing the plate in a sealed chamber with a suitable solvent system (the mobile phase). researchgate.net
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. researchgate.net The position of the separated compound is identified by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For qualitative identification, the Rf value of the sample is compared with that of a known standard run on the same plate. hplc.sk Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chemical reagent that reacts with the compound to produce a colored spot. bjbms.org
High-performance thin layer chromatography (HPTLC) is an advanced version of TLC that offers better resolution and the potential for quantitative analysis. nih.gov HPTLC utilizes plates with smaller particle sizes and allows for automated sample application and densitometric scanning for quantification. nih.gov
Table 2: General TLC Parameters for Separation of Organic Compounds
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel or Alumina coated plates |
| Mobile Phase | A mixture of organic solvents (e.g., cyclohexane-ethyl acetate) |
| Application | Spotting with a glass capillary |
| Development | Ascending chromatography in a trough chamber |
| Visualization | UV lamp (254 and 366 nm), chemical reagents (e.g., potassium hydroxide (B78521) solution) |
This table provides general parameters that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the characterization of volatile and semi-volatile compounds related to this compound. cfsre.org While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for identifying impurities, degradation products, or related substances. canada.ca
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.
For instance, the analysis of related nitrosamines in various matrices often employs GC-MS. nih.gov The technique can be highly sensitive, capable of detecting compounds at very low concentrations. govinfo.gov The use of deuterated internal standards can improve the accuracy of quantitative analysis by compensating for variations in sample preparation and instrument response. govinfo.gov
Table 3: Typical GC-MS System Parameters for Analysis of Related Compounds
| Parameter | Value/Condition |
|---|---|
| Column | Agilent J&W DB-1 (or similar) |
| Carrier Gas | Helium |
| Injection Port Temp. | ~265 °C |
| MS Source Temp. | ~230 °C |
| Mass Scan Range | 40-550 m/z |
This table illustrates typical parameters used for the GC-MS analysis of organic compounds and serves as a starting point for method development. cfsre.org
Interlaboratory Comparison and Method Validation Studies
The establishment of robust and reliable analytical methodologies for the quantification of this compound (EtNG) is paramount for ensuring data quality and comparability across different laboratories and applications, such as environmental monitoring and quality control in manufacturing processes. Method validation and interlaboratory comparison studies are critical components in achieving this standardization. While specific, publicly available interlaboratory study data for this compound is limited, the principles and methodologies for such studies are well-established within the broader context of analytical chemistry for energetic materials and other chemical compounds.
The validation of an analytical method for EtNG would encompass several key parameters to ensure its suitability for its intended purpose. These parameters, as outlined in various guidelines, include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness.
Key Method Validation Parameters:
Specificity: The ability of the method to unequivocally identify and quantify EtNG in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of EtNG in the sample within a given range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of EtNG in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of EtNG in a sample that can be quantitatively determined with suitable precision and accuracy. For instance, a sensitive method for the related compound nitroguanidine (B56551) (NQ) demonstrated an LOD of 5 ng/L in water. acs.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies by spiking a blank matrix with a known amount of EtNG.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is considered at two levels:
Repeatability (intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (inter-assay precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or with different equipment.
Reproducibility: The precision obtained between different laboratories, which is the primary focus of interlaboratory comparison studies.
Findings from Related Interlaboratory Studies
Although a specific interlaboratory study for this compound is not readily found in public literature, studies on similar compounds, such as other energetic materials, provide valuable insights into the expected outcomes and challenges. For example, an interlaboratory study on the analysis of nitrocellulose (NC) in firing point samples was conducted with two commercial environmental analytical laboratories. researchgate.net The results showed good agreement between the laboratories, with relative standard deviations for most samples being less than 20%. researchgate.net This type of study highlights the importance of standardized procedures to achieve comparable results.
The development of analytical methods for nitroguanidine and its by-products has faced challenges due to the high polarity and low UV absorbance of some of the analytes. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed to separate and quantify nitroguanidine and its related compounds. researchgate.netdtic.mil Method validation for a UHPLC method for another neonicotinoid insecticide, clothianidin, which has a nitroguanidine moiety, demonstrated good specificity, linearity (R² value of 0.991), and acceptable recovery (80-120%). cabidigitallibrary.org The LOQ for clothianidin was established at 0.01 µg/g. cabidigitallibrary.org
A sensitive analytical method for nitroguanidine in water and soil, based on reduction, derivatization, and LC-MS analysis, underwent validation, establishing linearity over a range of 1-500 µg/L with a correlation coefficient (R²) of 0.9999. acs.org The demonstrated LOD was 5 ng/L in water and 22 ng/g in soil. acs.org Such detailed validation provides confidence in the method's performance.
Hypothetical Interlaboratory Study Data for this compound
To illustrate the potential output of an interlaboratory study for this compound, the following interactive table presents hypothetical data. This table is based on the types of results generated in proficiency tests for other chemical analytes. The scenario involves several laboratories analyzing a standard sample with a known concentration of EtNG.
| Participating Laboratory | Analytical Method Used | Reported Concentration (mg/L) | Deviation from True Value (%) | z-Score |
|---|---|---|---|---|
| Lab A | HPLC-UV | 9.85 | -1.5 | -0.5 |
| Lab B | HPLC-UV | 10.30 | +3.0 | 1.0 |
| Lab C | LC-MS/MS | 9.95 | -0.5 | -0.17 |
| Lab D | HPLC-UV | 9.50 | -5.0 | -1.67 |
| Lab E | LC-MS/MS | 10.15 | +1.5 | 0.5 |
| Lab F | HPLC-UV | 11.20 | +12.0 | 4.0 |
| Lab G | LC-MS/MS | 9.90 | -1.0 | -0.33 |
Table 1: Hypothetical results from an interlaboratory comparison study for this compound. The true value of the distributed standard is 10.0 mg/L. The z-score is a measure of a laboratory's performance, with a value between -2 and 2 generally considered satisfactory.
In this hypothetical scenario, most laboratories show good agreement with the true value. However, Lab F's result shows a significant deviation, indicated by a high positive bias and a z-score outside the acceptable range. Such an outcome would prompt an investigation by the laboratory to identify and rectify potential sources of error in their analytical procedure.
The successful validation of analytical methods through single-laboratory studies and their subsequent verification through interlaboratory comparisons are indispensable for ensuring the quality, reliability, and comparability of data for this compound. While specific published data for EtNG is scarce, the established frameworks for other energetic materials and related compounds provide a clear pathway for achieving this goal.
Role of N Ethyl N Nitroguanidine As a Synthetic Intermediate and Precursor
Precursor to Other Guanidine (B92328) Derivatives
N-Ethyl-N'-nitroguanidine is frequently utilized as a starting material for the synthesis of other substituted guanidines. The nitro group in this compound can be reduced to an amino group, or the entire nitroguanidine (B56551) moiety can be transformed, leading to a variety of guanidine derivatives.
One notable application is in the synthesis of metabolites of neonicotinoid insecticides. For instance, the guanidine and aminoguanidine (B1677879) metabolites of several neonicotinoid nitroguanidine insecticides can be prepared from their parent nitroguanidines. acs.org The conversion of the nitroguanidine to a guanidine is typically achieved by treatment with iron powder in aqueous ethanol (B145695) containing ammonium (B1175870) chloride. acs.org This process is crucial for producing analytical standards to study the metabolism and environmental fate of these important insecticides. acs.org
Furthermore, this compound can be a precursor to N-alkyl-N'-nitroguanidines with longer alkyl chains, such as PrNQ (propyl-nitroguanidine). researchgate.net The general reactivity of nitroguanidines with amines allows for the synthesis of a series of N,N'-disubstituted-N''-nitroguanidines. researchgate.netclockss.org This reactivity is fundamental in creating a diverse library of guanidine compounds with varied functionalities and potential applications.
Use in the Synthesis of Energetic Materials
The nitroguanidine functional group is a well-known energetic toxophore, and consequently, this compound and its derivatives are explored in the field of energetic materials. energetic-materials.org.cn While nitroguanidine itself is an insensitive explosive, its derivatives can exhibit a range of energetic properties. researchgate.net
Research has shown that the melting point of N-alkyl-N'-nitroguanidines decreases as the alkyl chain length increases, moving from methyl to ethyl and then to propyl derivatives. researchgate.net This property is significant for the formulation of melt-cast explosives. For example, N-methyl-N'-nitroguanidine (MeNQ) can form a eutectic mixture with ammonium nitrate (B79036) (AN), creating a melt-cast intermolecular explosive with properties comparable to Composition B but with lower sensitivity and cost. researchgate.net The study of this compound contributes to the understanding of structure-property relationships in this class of energetic materials.
The synthesis of more complex energetic materials can also involve intermediates derived from N-alkyl-N'-nitroguanidines. For instance, N-methyl-N-nitroso-N′-nitro-guanidine is used in the synthesis of diacetylnitramino-bis-N-amino-nitroguanidine, a precursor to bridged nitramino-1,2,4-triazoles, which are investigated for their energetic properties. uni-muenchen.de
Utilization in the Synthesis of Diverse Organic Molecules
The reactivity of this compound extends beyond the synthesis of simple guanidine derivatives, enabling its use in the creation of a wide range of organic molecules, including heterocyclic compounds and analogues of biologically active substances.
A key application lies in the synthesis of neonicotinoid insecticides and their analogues. researchgate.net For example, this compound can be a precursor in the synthesis of imidacloprid (B1192907) analogues. clockss.org The general synthetic route often involves the reaction of a substituted amine with a nitroguanidine derivative. clockss.org
The chemical transformations of this compound can lead to various heterocyclic systems. For example, the chemistry of N-β-substituted ethyl-N'-nitroguanidines has been studied, highlighting their potential for intramolecular cyclization and rearrangement reactions to form imidazoline (B1206853) and imidazolidone derivatives. acs.orgacs.org
The versatility of the nitroguanidine group allows for its participation in reactions leading to other functional groups. For instance, the nitro group can be reduced to an amine, or the entire guanidine moiety can be modified. This opens pathways to a broad spectrum of organic compounds with potential applications in medicinal chemistry and materials science.
Role in Cascade Reactions and Multicomponent Synthesis
While specific examples of this compound in cascade or multicomponent reactions are not extensively detailed in the provided context, the principles of these efficient synthetic strategies are relevant to its application. Cascade reactions, where a series of intramolecular transformations occur in a single step without isolating intermediates, and multicomponent reactions, where three or more reactants combine in a one-pot synthesis, are powerful tools in modern organic chemistry. u-tokyo.ac.jpuniv-rennes.frrsc.org
The functional groups present in this compound, namely the secondary amine, the imine, and the nitro group, provide multiple reactive sites. This inherent functionality makes it a plausible candidate for inclusion in the design of cascade or multicomponent reaction sequences. For instance, a reaction could be initiated at one of the nitrogen atoms, followed by an intramolecular cyclization involving the nitro group or the ethyl substituent.
The development of multicomponent reactions often involves the use of versatile building blocks that can react sequentially with different partners. sioc-journal.cn The reactivity of this compound with various nucleophiles and electrophiles suggests its potential as a component in such reactions to rapidly build molecular complexity. Future research may explore the incorporation of this compound and its derivatives into novel cascade and multicomponent reactions to synthesize complex molecular architectures efficiently.
Environmental Chemical Behavior and Degradation Pathways of N Ethyl N Nitroguanidine
Hydrolytic Stability and Reaction Kinetics in Aqueous Systems
Photochemical Degradation Pathways in Environmental Matrices
Photolysis is a significant degradation pathway for nitroguanidine (B56551) and its derivatives in the environment. The parent compound, nitroguanidine, is known to be sensitive to UV light. bohrium.com Studies have shown that nitroguanidine undergoes photolysis in aqueous systems with a half-life ranging from 0.6 days in summer to 2.3 days in winter. dtic.mil The quantum yield for nitroguanidine photolysis has been measured to be 0.01. dtic.mil
The initial photolytic degradation products of nitroguanidine include nitrite (B80452) and hydroxyguanidine. dtic.mil Hydroxyguanidine can then undergo further sensitized photolysis to form other unknown products, while nitrite can be photochemically converted to nitrate (B79036). dtic.mil Another study identified cyanamide (B42294) as a photolysis product of nitrosoguanidine (B1196799), which is an intermediate in the degradation of nitroguanidine. bohrium.com It is plausible that N-Ethyl-N'-nitroguanidine follows similar photochemical degradation pathways, initiated by the absorption of UV radiation leading to the cleavage of the nitro group and subsequent transformations.
Redox Transformation Studies in Aquatic Environments
Redox reactions can play a crucial role in the transformation of nitroguanidines in aquatic environments. The reduction of nitroguanidine to nitrosoguanidine is a known transformation pathway. at.ua This reduction has been shown to be a reversible reaction. at.ua For example, N-methyl- and N-ethyl-N'-nitrosoguanidines have been prepared through the reduction of the corresponding methyl- and ethylnitroguanidines. at.ua While specific studies on the environmental redox transformations of this compound are scarce, the potential for reduction of the nitro group to a nitroso group under reducing conditions in anoxic waters or sediments is a likely transformation pathway.
Biotic Degradation Mechanisms (Microbial, Enzymatic)
The biodegradation of nitroguanidine has been the subject of several studies, providing insights into the potential microbial and enzymatic degradation of this compound. Under anaerobic conditions, nitroguanidine can be cometabolically reduced to nitrosoguanidine. dtic.mil This nitrosoguanidine can then decompose non-biologically to products such as cyanamide, cyanoguanidine, melamine, and guanidine (B92328). dtic.mil
Several bacterial strains capable of degrading nitroguanidine have been isolated. These microorganisms typically utilize nitroguanidine as a nitrogen source rather than a carbon or energy source. nih.gov For example, Pseudomonas extremaustralis strain NQ5 can degrade nitroguanidine at a rate of approximately 150 μmole L⁻¹ h⁻¹ under aerobic conditions with glucose as the carbon source. nih.gov Other identified degrading strains include Variovorax strain VC1 and species of Arthrobacter. nih.gov The primary product of nitroguanidine biodegradation in soil is often ammonia (B1221849). dtic.mil
While specific enzymatic pathways for this compound have not been elucidated, the initial step in the biodegradation of the related compound N-nitroglycine is catalyzed by an iron-dependent enzyme, a NNG lyase, which releases nitrite. nih.gov It is conceivable that similar enzymatic systems, such as monooxygenases and dioxygenases, could be involved in the initial steps of this compound degradation by cleaving the N-N bond or transforming the ethyl group. mdpi.com
Sorption and Transport Phenomena in Environmental Compartments
The mobility of this compound in the environment is dictated by its sorption to soil and sediment particles. The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to predict this mobility. chemsafetypro.com A high Koc or Kd value indicates strong adsorption to soil and organic matter, leading to lower mobility, while a low value suggests higher mobility and a greater potential for leaching into groundwater. chemsafetypro.com
While specific Kd or Koc values for this compound are not available in the cited literature, the properties of the parent compound, nitroguanidine, suggest it is not strongly adsorbed to soil, particularly in the absence of sufficient supplemental carbon for biodegradation, which can lead to leaching. dtic.mil The octanol-water partition coefficient (log Kow) is often used to estimate the Koc. chemeo.com For chemicals with high water solubility, like many guanidinium (B1211019) compounds, lower sorption to soil organic matter is generally expected. The transport of this compound in environmental compartments will therefore be highly dependent on the specific soil properties, such as organic carbon content and pH, as well as the hydrogeological conditions of the site.
Future Research Directions and Unexplored Avenues in N Ethyl N Nitroguanidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of nitroguanidine (B56551) and its N-alkylated derivatives often involves harsh conditions, such as the use of highly concentrated sulfuric acid. alpenfalke.com Future research is increasingly directed towards developing greener, more sustainable, and economically viable synthetic routes.
Key areas of focus include:
Catalytic Processes: Investigating novel catalysts to facilitate the nitration of guanidine (B92328) precursors or the alkylation of nitroguanidine under milder conditions, reducing energy consumption and hazardous waste.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of N-Ethyl-N'-nitroguanidine. This approach offers enhanced safety, better control over reaction parameters, and potential for higher yields and purity compared to batch processes.
Alternative Solvents and Reagents: Exploring the use of ionic liquids or supercritical fluids as reaction media to replace volatile organic solvents and corrosive acids. The development of solid-acid catalysts is also a promising avenue.
Waste Valorization: Improving upon existing sustainability practices, such as the reclamation and reuse of reagents like sulfuric acid, is a critical goal for industrial-scale production. alpenfalke.com
Table 1: Comparison of Synthetic Methodologies for N-Substituted Nitroguanidines
| Method | Key Features | Potential Advantages | Future Research Focus |
|---|---|---|---|
| Dehydration of Guanidine Salts | Uses concentrated sulfuric acid as both reagent and solvent. alpenfalke.com | Well-established industrial process. | Developing methods to recycle and reuse the acid to improve sustainability. alpenfalke.com |
| Condensation with Nitroisourea Derivatives | One-pot synthesis reacting a nitroisourea intermediate with an amine. google.com | High yield and selectivity, high purity, industrially advantageous. google.com | Optimization of reaction conditions (e.g., salt concentration, solvents) for a wider range of derivatives. |
| Via 2-nitroimino-hexahydro-1,3,5-triazine intermediates | A multi-step method allowing introduction of substituents from either an amine or a chloride. researchgate.net | Enables efficient synthesis of complex neonicotinoid insecticides. researchgate.net | Broadening the scope of applicable amines and heteroarylmethyl chlorides. |
| Addition-Elimination with Amines | Direct reaction of nitroguanidine with an aliphatic amine, often in water. acs.org | Smooth reaction, suitable for simple alkyl substitutions. acs.org | Mechanistic studies to control byproduct formation and expand to less reactive amines. |
In-depth Mechanistic Investigations of Complex Transformations
A comprehensive understanding of the reaction mechanisms governing the synthesis, decomposition, and reactivity of this compound is crucial for optimizing its applications and ensuring safe handling. The mechanisms of many reactions involving nitroguanidines are still debated, with various possibilities such as dearrangement or addition-elimination pathways being considered. at.ua
Future mechanistic studies will likely concentrate on:
Reaction Kinetics: Detailed kinetic analysis of key reactions, such as the formation of this compound from its precursors or its decomposition under thermal stress. nih.gov This data is fundamental for modeling and process optimization.
Isotope Labeling Studies: Employing isotopically labeled (e.g., ¹⁵N, ¹³C, ²H) this compound to trace the pathways of atoms during complex rearrangements and reactions, providing unambiguous evidence for proposed mechanisms.
Intermediate Trapping and Characterization: Using advanced analytical techniques to detect and characterize transient intermediates formed during reactions. This can shed light on the stepwise processes involved in transformations like the ozonolysis observed in structurally related nitroenamines. pnas.org
Theoretical Modeling: Combining experimental work with high-level quantum chemical calculations to map potential energy surfaces, identify transition states, and validate proposed reaction pathways for transformations and molecular rearrangements. acs.org
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic methods like NMR (¹H, ¹³C), IR, and mass spectrometry are routinely used to confirm the structure of this compound and its derivatives acs.orgresearchgate.net, future research will benefit from the application of more advanced techniques to probe its subtler structural and dynamic features.
Prospective areas include:
Solid-State NMR (ssNMR): Given that many nitroguanidine derivatives are solids, ssNMR can provide invaluable information about their crystal packing, polymorphism, and intermolecular interactions, which are critical for understanding the properties of energetic materials.
Advanced Mass Spectrometry (MS): Techniques like tandem MS (MS/MS) can be used to fragment the molecule in a controlled manner, helping to elucidate its structure and fragmentation pathways, which is important for mechanistic and decomposition studies.
Raman and Terahertz Spectroscopy: These techniques are highly sensitive to the vibrational modes of the crystal lattice and intermolecular interactions. They can be used to study polymorphism and phase transitions in solid this compound derivatives, complementing data from X-ray diffraction. researchgate.net
In-situ Spectroscopy: Coupling spectroscopic techniques with reaction vessels or environmental chambers to monitor the chemical changes in this compound in real-time as it undergoes synthesis, decomposition, or reaction.
Computational Design and Prediction of Novel this compound Analogues
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules with tailored properties. For this compound, this approach can guide the synthesis of novel analogues for various applications, from energetic materials to pharmaceuticals.
Future research will heavily leverage:
Density Functional Theory (DFT): DFT methods will continue to be used to predict a wide range of properties for novel analogues, including molecular geometry, electronic structure, heats of formation, and vibrational spectra. researchgate.netacs.org This allows for the in silico screening of candidates before undertaking laborious synthesis.
Machine Learning (ML): As highlighted in recent reviews, ML is a rapidly emerging field for predicting the properties of energetic materials. sciengine.com By training algorithms on existing data, ML models can rapidly predict properties like density, detonation velocity, and sensitivity for newly designed this compound analogues, significantly speeding up the design-synthesis-testing cycle. sciengine.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of materials, such as thermal stability, phase behavior, and interactions within a crystal lattice or in solution. This is particularly relevant for designing new energetic co-crystals. acs.org
Table 2: Computationally Predictable Properties of Nitroguanidine Analogues
| Property | Computational Method(s) | Relevance/Application | Reference(s) |
|---|---|---|---|
| Heat of Formation (HOF) | DFT (Isodesmic Reactions) | Key parameter for calculating detonation performance. | acs.org |
| Density (ρ) | Machine Learning, Kamlet-Jacobs Equations | Crucial for predicting detonation velocity and pressure. | acs.orgsciengine.com |
| Detonation Velocity (D) & Pressure (P) | Machine Learning, Kamlet-Jacobs Equations | Primary indicators of explosive performance. | acs.orgsciengine.com |
| Impact Sensitivity | DFT (Bond Dissociation Energies, Frontier Orbitals) | Predicts the stability and safety of energetic materials. | acs.org |
| Tautomeric Stability | DFT (Gibbs Free Energy Calculations) | Understanding fundamental chemical behavior in different phases. | researchgate.net |
| Spectroscopic Signatures (IR, Raman) | DFT | Aids in the characterization and identification of new compounds. | researchgate.net |
Exploration of New Chemical Reactivity Profiles and Applications
Beyond its use in propellants, the unique chemical structure of this compound—featuring a nitro group, an imine, and amine functionalities—offers a rich platform for discovering new reactivity and applications. at.ua
Unexplored avenues and future directions include:
Medicinal Chemistry: The structural similarity of the nitroguanidine moiety to functional groups in pharmaceuticals (e.g., the nitroenamine in ranitidine) suggests potential for development as therapeutic agents. pnas.org Future work could explore derivatives as bioisosteres for amide bonds or other functional groups in drug design. nih.gov
Agrochemicals: Building on the success of related neonicotinoid insecticides google.comresearchgate.net, research can focus on designing novel this compound analogues with different modes of action or improved environmental profiles. Recent studies have also shown that certain nitroguanidine derivatives possess significant fungicidal activity, opening a new front for agricultural applications. acs.orgscientific.net
Materials Science: The high nitrogen content and ability to form extensive hydrogen bond networks make nitroguanidine derivatives interesting building blocks for new materials. This includes the development of novel energetic co-crystals, gas-generating agents for applications like automotive airbags, or precursors for nitrogen-rich polymers. at.uaresearchgate.net
Biochemical Probes: The reactivity of related compounds like N-methyl-N'-nitro-N-nitrosoguanidine as alkylating agents in mutagenesis research points to the potential use of this compound derivatives as biochemical tools to study DNA damage, repair mechanisms, and carcinogenesis. researchgate.netnih.govcdnsciencepub.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended to determine the thermal stability of N-Ethyl-N'-nitroguanidine?
- Methodological Answer : Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . These techniques measure heat flow and mass loss during controlled heating, identifying decomposition temperatures and exothermic/endothermic events. For reproducible results, use a heating rate of 5–10°C/min under inert atmospheres (e.g., nitrogen). Baseline correction and calibration with standard materials (e.g., indium) are critical for accuracy .
Q. How can researchers determine the solubility of this compound in different solvents?
- Methodological Answer : Use gravimetric or spectroscopic methods to measure solubility. Prepare saturated solutions at controlled temperatures (e.g., 25°C, 40°C) and filter undissolved material. Quantify concentration via UV-Vis spectroscopy (if chromophores exist) or by evaporating the solvent and weighing the residue. For nitric acid systems, regression models (e.g., Apelblat equation) can predict solubility based on temperature and acid concentration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines : use PPE (gloves, goggles, lab coats), avoid inhalation of dust, and work in a fume hood. Store in sealed containers away from oxidizers and heat. In case of fire, use dry powder or CO₂ extinguishers. Toxicity assessments should reference LD₅₀ values from analogous nitroguanidine compounds (e.g., acute oral toxicity in rats: 10,200 mg/kg) .
Q. How can crystallization techniques improve the purity and morphology of this compound?
- Methodological Answer : Spray crystallization or solvent-antisolvent methods enhance crystal uniformity. Optimize parameters like solvent choice (e.g., water/ethanol mixtures), cooling rate, and agitation. High bulk density spheroidal crystals can be achieved by controlling supersaturation and nucleation rates during recrystallization .
Advanced Research Questions
Q. What kinetic models are suitable for analyzing the thermal decomposition of this compound?
- Methodological Answer : Apply Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall (OFW) isoconversional methods to non-isothermal DSC/TGA data. Calculate activation energy () and pre-exponential factor () using multiple heating rates. For autocatalytic decomposition, use Friedman’s differential method to identify reaction mechanisms .
Q. How do crystal defects influence the sensitivity and detonation performance of this compound-based explosives?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., COMPASS) to model crystal structures. Correlate vacancy/interstitial defects with impact sensitivity (via BAM drop-weight tests ) and detonation velocity (via Cheetah thermochemical code ). Experimental validation requires XRD and SEM to characterize defect density .
Q. What statistical approaches resolve contradictions in combustion data (e.g., NOx emissions) for this compound-containing propellants?
- Methodological Answer : Perform stepwise regression analysis to isolate variables (e.g., % graphite, pH of nitroguanidine) affecting combustion products. Use ANOVA to assess significance () and quantify variance. For NOx quantification, combine FTIR gas analysis with equilibrium simulations (e.g., CHEMKIN) to distinguish thermal vs. fuel-NO contributions .
Q. How can subchronic toxicity studies for this compound be designed to comply with OECD guidelines?
- Methodological Answer : Follow OECD Test No. 407 : administer daily oral doses (e.g., 100–1000 mg/kg) to rats over 14–28 days. Monitor hematological, biochemical, and histopathological endpoints. Include control groups and use Hill’s criteria to establish dose-response relationships. Reference analogous nitroguanidine studies for baseline toxicity thresholds .
Q. What methodologies optimize the synthesis of this compound while minimizing hazardous byproducts?
- Methodological Answer : Use nitration of guanidine derivatives in fuming nitric acid with controlled temperature (<10°C) to avoid runaway reactions. Monitor reaction progress via HPLC. For scale-up, implement continuous flow reactors to enhance heat dissipation and reduce nitrosamine byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
